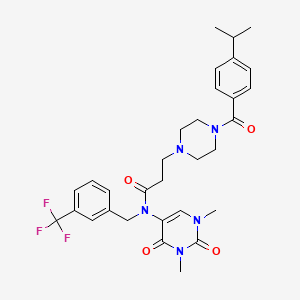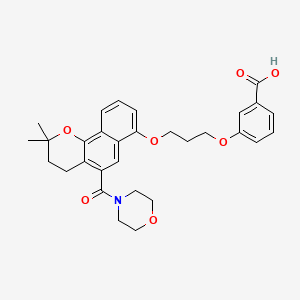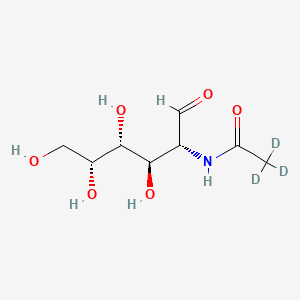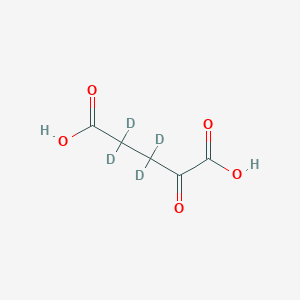
Pde4-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pde4-IN-12 is a potent and safe inhibitor of phosphodiesterase 4 (PDE4) and phosphodiesterase 7 (PDE7). It has shown significant potential in the treatment of various inflammatory diseases, including inflammatory bowel disease . The compound is known for its high selectivity and efficacy, making it a valuable tool in both research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pde4-IN-12 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The exact synthetic route can vary, but it generally includes the following steps:
Formation of Intermediates: Initial steps often involve the preparation of key intermediates through reactions such as alkylation, acylation, or cyclization.
Coupling Reactions: The final step usually involves coupling the intermediates under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Pde4-IN-12 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Pde4-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of phosphodiesterase enzymes and their role in various biochemical pathways.
Biology: Employed in research to understand the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels in cells.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents targeting phosphodiesterase enzymes.
Mechanism of Action
Pde4-IN-12 exerts its effects by inhibiting the activity of phosphodiesterase 4 and phosphodiesterase 7. These enzymes are responsible for the hydrolysis of cAMP and cGMP, which are important second messengers in various cellular processes . By inhibiting these enzymes, this compound increases the levels of cAMP and cGMP, leading to the modulation of inflammatory responses and other cellular functions .
Comparison with Similar Compounds
Pde4-IN-12 is unique in its high selectivity and potency compared to other phosphodiesterase inhibitors. Similar compounds include:
Roflumilast: Used in the treatment of chronic obstructive pulmonary disease.
Crisaborole: Used for atopic dermatitis.
Apremilast: Used for psoriatic arthritis.
Ibudilast: Used for neurological disorders.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications. This compound stands out due to its broad inhibitory activity and potential for treating a wide range of inflammatory diseases.
Properties
Molecular Formula |
C34H35NO6 |
|---|---|
Molecular Weight |
553.6 g/mol |
IUPAC Name |
9-(cyclopropylmethoxy)-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)-5-(pyridin-4-ylmethoxy)pyrano[3,2-b]xanthen-6-one |
InChI |
InChI=1S/C34H35NO6/c1-20(2)6-9-24-29-26(17-28(32(24)37-5)38-18-21-7-8-21)40-27-16-25-23(10-13-34(3,4)41-25)33(30(27)31(29)36)39-19-22-11-14-35-15-12-22/h6,10-17,21H,7-9,18-19H2,1-5H3 |
InChI Key |
ZMZGFAGXALOLIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C2C(=CC(=C1OC)OCC3CC3)OC4=CC5=C(C=CC(O5)(C)C)C(=C4C2=O)OCC6=CC=NC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399837.png)
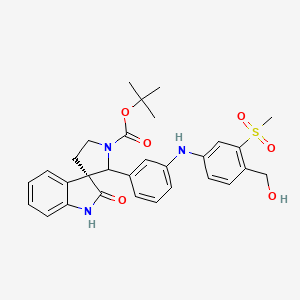

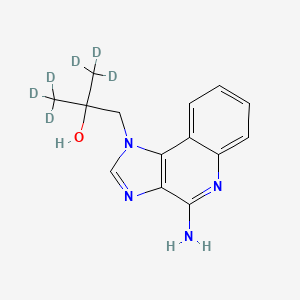
![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12399851.png)
